molecular formula C13H13FN4O3 B11434223 ethyl 1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

ethyl 1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11434223
M. Wt: 292.27 g/mol
InChI Key: YTGZFISUJCLZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorinated aniline moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and α-haloketones under acidic or basic conditions.

    Introduction of the Fluoroaniline Moiety: The fluorinated aniline group is introduced via a nucleophilic substitution reaction, where 2-fluoroaniline reacts with an appropriate electrophilic intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-FLUOROANILINO)-2-OXOACETATE: Similar in structure but lacks the triazole ring.

    1-(2-(1H-INDOL-3-YL)ETHYL)-3-(4-BROMOPHENYL)THIOUREA: Contains an indole ring instead of a triazole ring.

Uniqueness

ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C13H13FN4O3

Molecular Weight

292.27 g/mol

IUPAC Name

ethyl 1-[2-(2-fluoroanilino)-2-oxoethyl]triazole-4-carboxylate

InChI

InChI=1S/C13H13FN4O3/c1-2-21-13(20)11-7-18(17-16-11)8-12(19)15-10-6-4-3-5-9(10)14/h3-7H,2,8H2,1H3,(H,15,19)

InChI Key

YTGZFISUJCLZFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.